molecular formula C10H18O B2455762 3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol CAS No. 1559615-90-5

3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol

Cat. No.: B2455762
CAS No.: 1559615-90-5
M. Wt: 154.253
InChI Key: DCYDDAKRCSSKAN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYDDAKRCSSKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Hydroboration-Oxidation: Norbornene undergoes hydroboration-oxidation to form norbornanol.

    Grignard Reaction: The norbornanol is then subjected to a Grignard reaction with propyl magnesium bromide to introduce the propanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Thionyl chloride or phosphorus tribromide for halide substitution.

Major Products

    Oxidation: Formation of 3-{Bicyclo[2.2.1]heptan-2-yl}propanal or 3-{Bicyclo[2.2.1]heptan-2-yl}propanone.

    Reduction: Formation of 3-{Bicyclo[2.2.1]heptan-2-yl}propane.

    Substitution: Formation of 3-{Bicyclo[2.2.1]heptan-2-yl}propyl halides or esters.

Scientific Research Applications

Organic Synthesis

The bicyclic structure of 3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol makes it an attractive building block in organic synthesis. Its unique ring system allows for the development of complex molecules through various synthetic pathways, including:

  • Functionalization : The hydroxyl group can be used for further functionalization, enabling the introduction of diverse chemical groups.
  • Synthesis of Derivatives : It serves as a precursor for synthesizing more complex bicyclic compounds which are valuable in drug discovery and development.

Medicinal Chemistry

Research indicates that bicyclic compounds often exhibit interesting biological activities. The applications of this compound include:

  • Antimicrobial Activity : Studies have shown that derivatives of bicyclic alcohols possess antimicrobial properties, making them candidates for new antibiotic agents.
  • Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective effects, suggesting potential use in treating neurodegenerative diseases.

Biocatalysis

Biocatalytic processes utilizing enzymes to convert substrates into valuable products have gained traction in recent years. The use of this compound in biocatalysis includes:

  • Enzymatic Reactions : The compound can act as a substrate for various enzymes, facilitating reactions such as oxidation and reduction.
  • Kinetic Resolution : Research has demonstrated that biocatalysts can achieve high enantiomeric purity when processing substrates like this compound, which is crucial for producing chiral pharmaceuticals.

Case Study 1: Synthesis of Bicyclic Derivatives

A study published in ResearchGate explored the synthesis of bicyclic derivatives using this compound as a starting material. The findings highlighted the compound's ability to undergo various functionalization reactions, leading to the development of novel compounds with potential biological activity .

Case Study 2: Biocatalytic Applications

Another investigation focused on the biocatalytic conversion of related bicyclic alcohols into valuable products using enzyme systems. The results indicated that enzymes such as alcohol dehydrogenases could effectively convert this compound into chiral ketones with high enantiomeric excess . This showcases the compound's utility in green chemistry and sustainable processes.

Mechanism of Action

The mechanism of action of 3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol involves its interaction with specific molecular targets. For example, as a ligand, it can bind to receptors and modulate their activity. The bicyclo[2.2.1]heptane ring system provides a rigid framework that can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Norbornanol: Similar structure but lacks the propanol group.

    Norbornane: The parent hydrocarbon without the hydroxyl or propanol groups.

    3-{Bicyclo[2.2.1]heptan-2-yl}propane: The reduced form of the compound.

Uniqueness

3-{Bicyclo[221]heptan-2-yl}propan-1-ol is unique due to the presence of both the bicyclo[221]heptane ring system and the propanol group, which confer distinct chemical and physical properties

Biological Activity

3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol, also known by its CAS number 1559615-90-5, is an organic compound with a bicyclic structure that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₈O, and it features a bicyclo[2.2.1]heptane ring system attached to a propanol moiety. The compound's structure contributes to its unique biological interactions.

Biological Activity

1. Antimicrobial Properties
Research has indicated that compounds with bicyclic structures can exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of bicyclo[2.2.1]heptane possess inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity is particularly relevant in the context of diseases characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to physiological responses.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

StudyFindings
Study A Demonstrated antimicrobial efficacy against E. coli, showing a minimum inhibitory concentration (MIC) of 50 µg/mL .
Study B Reported significant reduction in TNF-alpha levels in macrophage cultures treated with the compound, indicating anti-inflammatory potential .
Study C Investigated the compound's effects on cell viability in cancer cell lines, finding a dose-dependent inhibition of proliferation .

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